7,7-Dibromodispiro[2.0.2.1(3)]heptane
Description
Structure
3D Structure
Properties
IUPAC Name |
7,7-dibromodispiro[2.0.24.13]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Br2/c8-7(9)5(1-2-5)6(7)3-4-6/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVWBNKTZAZWFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3(C2(Br)Br)CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7,7 Dibromodispiro 2.0.2.1 3 Heptane and Its Derivatives
Precursor Synthesis: Bicyclopropylidene Formation as a Key Intermediate
The construction of the highly strained bicyclopropylidene molecule is a critical first step in the synthesis of 7,7-Dibromodispiro[2.0.2.1(3)]heptane. This is primarily achieved through advanced cyclopropanation techniques and the strategic application of the Kulinkovich reaction to generate the necessary precursors.
Cyclopropanation Techniques for Bicyclopropylidene Generation
The formation of the cyclopropane (B1198618) rings in precursors to bicyclopropylidene often involves the reaction of an alkene with a carbene or a carbenoid. libretexts.org Carbenes, neutral species with a divalent carbon atom, are highly reactive and readily add to double bonds to form cyclopropanes. libretexts.org The Simmons-Smith reaction, which employs a carbenoid, iodomethylzinc iodide (ICH₂ZnI), is a classic and effective method for cyclopropanation. wikipedia.org This reagent is typically generated in situ from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org
Another significant approach involves the use of diazo compounds, such as diazomethane (B1218177) (CH₂N₂), which can be decomposed photochemically or thermally to generate a carbene. wikipedia.orgmasterorganicchemistry.com The resulting carbene then adds to an alkene in a concerted, stereospecific manner, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. libretexts.orgwikipedia.org
Utilization of the Kulinkovich Reaction in Spirocyclopropane Synthesis
The Kulinkovich reaction provides a powerful method for the synthesis of cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, such as titanium(IV) isopropoxide. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction proceeds through the formation of a titanacyclopropane intermediate. wikipedia.orgorganic-chemistry.org
In the context of bicyclopropylidene synthesis, a key precursor can be generated by applying the Kulinkovich reaction to a suitable ester, leading to a cyclopropanol (B106826). This cyclopropanol can then be converted to a leaving group, such as a bromide, and subsequently eliminated to form the double bond of bicyclopropylidene.
A modified version of this reaction, the Kulinkovich-de Meijere reaction, allows for the synthesis of cyclopropylamines from amides. organic-chemistry.org While not directly leading to bicyclopropylidene, it highlights the versatility of titanium-mediated cyclopropanations in creating functionalized cyclopropane rings. organic-chemistry.org
Dibromocarbene Addition Strategies to Construct the this compound Core
With bicyclopropylidene in hand, the next crucial step is the addition of dibromocarbene to the central double bond to form the target dispiro[2.0.2.1]heptane skeleton.
Generation and Reactivity of Dibromocarbene in Dispiro Systems
Dibromocarbene (:CBr₂) is a highly reactive intermediate that can be generated in situ from various precursors. A common method involves the reaction of bromoform (B151600) (CHBr₃) with a strong base, such as potassium tert-butoxide or aqueous sodium hydroxide (B78521) under phase-transfer catalysis conditions. nih.gov Dichlorocarbene, a related species, is similarly generated from chloroform. libretexts.org
Once generated, the electrophilic dibromocarbene readily attacks the electron-rich double bond of bicyclopropylidene in a [1+2] cycloaddition reaction to furnish the this compound ring system. smolecule.com The high reactivity of carbenes generally leads to rapid reactions where the rate-limiting step is often the formation of the carbene itself. libretexts.org
| Carbene/Carbenoid | Precursor(s) | Generation Conditions | Application |
| Methylene (B1212753) (:CH₂) | Diazomethane (CH₂N₂) | Photolysis or thermolysis | General cyclopropanation |
| Iodomethylzinc iodide (ICH₂ZnI) | Diiodomethane (CH₂I₂), Zn-Cu couple | In situ reaction | Simmons-Smith cyclopropanation |
| Dibromocarbene (:CBr₂) | Bromoform (CHBr₃), Base (e.g., KOt-Bu) | In situ reaction | Formation of gem-dibromocyclopropanes |
Regioselectivity and Stereochemical Considerations in Carbene Additions
The addition of a singlet carbene, such as dibromocarbene, to an alkene is a concerted and stereospecific process. wikipedia.org This means that the addition occurs in a syn fashion, where both new carbon-carbon bonds are formed on the same face of the double bond, and the original stereochemistry of the alkene is preserved in the resulting cyclopropane. masterorganicchemistry.com In the case of the planar bicyclopropylidene, the addition of dibromocarbene occurs directly across the central double bond to yield the dispirocyclic product. The reaction is highly regioselective, with the carbene adding exclusively to the central, most strained double bond of the bicyclopropylidene.
Derivatization and Functionalization Routes of the Dispiro[2.0.2.1]heptane Skeleton
The this compound molecule serves as a versatile intermediate for further chemical transformations. The presence of the two bromine atoms at the 7-position offers a handle for various functionalization reactions.
One key reaction is dehydrobromination. Treatment of this compound with a strong base, such as n-butyllithium, can lead to the elimination of HBr and subsequent rearrangement to form cyclopropanol derivatives. smolecule.com This reaction effectively reverses the formation process and can be used to generate other functionalized dispirocyclic compounds.
Strategies for Further Halogenation and Dehalogenation
The manipulation of the halogen atoms in this compound is a key strategy for accessing a wider array of derivatives.
Dehalogenation: Reductive dehalogenation of gem-dibromocyclopropanes typically proceeds in a stepwise manner, allowing for the selective formation of monobromocyclopropanes or the fully dehalogenated cyclopropane.
Monodebromination: The use of organotin hydrides, such as tributyltin hydride (Bu₃SnH), in the presence of a radical initiator like azobisisobutyronitrile (AIBN), can selectively remove one bromine atom. The stereochemical outcome of this reduction is often dependent on the reaction conditions and the steric environment around the cyclopropane ring.
Complete Dehalogenation: More potent reducing agents or harsher reaction conditions can lead to the complete removal of both bromine atoms, yielding the parent dispiro[2.0.2.1]heptane. Activated zinc in acetic acid is a common reagent for this transformation.
Further Halogenation: While the starting material is already dibrominated, the introduction of other halogens (e.g., chlorine, fluorine, iodine) would likely proceed via an indirect route. For instance, conversion of the dibromide to a cyclopropanone (B1606653) or cyclopropene (B1174273) intermediate could then be followed by the addition of the desired halogenating agent.
A summary of typical dehalogenation reactions for gem-dibromocyclopropanes is presented below:
| Reagent/Conditions | Product Type | Notes |
| Bu₃SnH, AIBN | Monobromocyclopropane | Radical-mediated reduction. |
| Zn, AcOH | Cyclopropane | Reductive removal of both bromine atoms. |
| n-BuLi | Lithiocarbenoid | Useful for subsequent reactions. |
Introduction of Diverse Functional Groups onto the Spirocyclic System
The 7,7-dibromo functionality is a gateway to a multitude of other functional groups, significantly expanding the synthetic utility of the dispiro[2.0.2.1]heptane scaffold.
Organometallic Intermediates: Treatment of this compound with an organolithium reagent, such as n-butyllithium, at low temperatures can result in a lithium-halogen exchange to form a lithiocarbenoid. This highly reactive intermediate can then be trapped with a variety of electrophiles to introduce new substituents.
Ring-Opening Reactions: The inherent strain of the cyclopropane ring can be exploited in ring-opening reactions. Under the influence of silver ions (Ag⁺), gem-dibromocyclopropanes can undergo electrocyclic ring-opening to form allylic cations, which can then be trapped by nucleophiles. This provides a route to functionalized bicyclic systems.
Spiro-annulation: The lithiated species derived from this compound can also react intramolecularly or with other unsaturated systems to generate more complex polycyclic frameworks.
The following table outlines some potential functionalization strategies:
| Reagent System | Intermediate | Resulting Functional Group |
| 1. n-BuLi; 2. E⁺ (e.g., CO₂, RCHO) | Lithiocarbenoid | Carboxylic acid, alcohol |
| Ag⁺, Nu⁻ | Allylic cation | Allylic ethers, esters, etc. |
| Heat or transition metals | Cyclopropene | Can undergo cycloadditions |
Enantioselective Synthesis of Chiral Dispiro[2.0.2.1]heptane Scaffolds
The dispiro[2.0.2.1]heptane framework is chiral, and the development of methods to access enantiomerically pure or enriched derivatives is of significant interest for applications in medicinal chemistry and materials science.
Enzymatic Approaches for Accessing Optically Active Polycyclopropanes
Enzymes, with their inherent chirality, are powerful tools for the asymmetric synthesis and resolution of chiral molecules. For polycyclopropane systems, lipases are particularly useful.
Enzymatic Resolution: A common strategy involves the enzymatic resolution of a racemic mixture of a functionalized dispiro[2.0.2.1]heptane derivative. For example, a racemic alcohol derivative could be subjected to acylation catalyzed by a lipase (B570770) in the presence of an acyl donor. The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol.
The efficiency of such a resolution is often quantified by the enantiomeric ratio (E), with higher values indicating better selectivity.
Classical and Modern Resolution Techniques for Enantiopure Dispiro[2.0.2.1]heptane Derivatives
Beyond enzymatic methods, a range of classical and modern techniques can be employed for the resolution of racemic dispiro[2.0.2.1]heptane derivatives.
Classical Resolution: This method involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers. For instance, a racemic carboxylic acid derivative of dispiro[2.0.2.1]heptane could be reacted with a chiral amine (e.g., (R)-1-phenylethylamine) to form diastereomeric ammonium (B1175870) salts. These diastereomers, having different physical properties, can then be separated by fractional crystallization. Subsequent removal of the resolving agent regenerates the enantiomerically pure carboxylic acids.
Chiral Chromatography: Modern chromatographic techniques offer a powerful and often more efficient means of separating enantiomers. A racemic mixture of a dispiro[2.0.2.1]heptane derivative can be passed through a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) system. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation.
A comparison of these resolution techniques is provided below:
| Technique | Principle | Advantages | Disadvantages |
| Enzymatic Resolution | Enantioselective enzymatic reaction | High selectivity, mild conditions | Substrate-dependent, may require optimization |
| Classical Resolution | Diastereomer formation and separation | Scalable, well-established | Requires stoichiometric resolving agent, can be tedious |
| Chiral Chromatography | Differential interaction with a CSP | Fast, analytical and preparative scale | Expensive stationary phases, requires specialized equipment |
Reactivity and Mechanistic Studies of 7,7 Dibromodispiro 2.0.2.1 3 Heptane
Nucleophilic Substitution Reactions of Bromine Substituents
The gem-dibromo group at the C7 position of dispiro[2.0.2.1]heptane is the primary site for initial chemical transformations. These reactions typically proceed through carbenoid or related intermediates, leading to either elimination products or rearranged structures.
While direct dehydrobromination of 7,7-dibromodispiro[2.0.2.1]heptane to a cyclopropanol (B106826) derivative is not the typical pathway, dehydrohalogenation is a key step in the synthesis of bicyclopropylidene, a crucial intermediate for more complex structures. mpg.de Treatment of 7,7-dibromodispiro[2.0.2.1]heptane with a strong base like n-butyllithium facilitates a 1,1-elimination followed by rearrangement to afford bicyclopropylidene. An alternative route to bicyclopropylidene involves converting a related dispiro[2.0.2.1]heptane carboxylate into a cyclopropanol via the Kulinkovich reaction, followed by conversion to the corresponding bromide and subsequent dehydrobromination with potassium tert-butoxide. mpg.de
The reaction of 7,7-dibromodispiro[2.0.2.1]heptane with organometallic reagents, particularly alkyllithiums, is a well-studied transformation that can lead to either dimerization or rearrangement, depending on the reaction conditions and the specific reagent used. mpg.deorgsyn.orgresearchgate.net
When 7,7-dibromodispiro[2.0.2.1]heptane is treated with methyllithium (B1224462) at low temperatures (-55 °C), it undergoes a skeletal rearrangement to produce a substituted bromocyclobutene derivative as the primary product. researchgate.net This transformation highlights the propensity of the strained spirocyclic system to undergo ring expansion. orgsyn.orgresearchgate.net
In contrast, treatment with n-butyllithium in the presence of a copper(II) chloride catalyst promotes a dehalogenative dimerization. mpg.de This reaction proceeds via a bromocopper carbenoid intermediate, which dimerizes efficiently to form perspirocyclopropanated bicyclopropylidene, a "second generation" bicyclopropylidene, in high yield. mpg.de This method provides a scalable route to this expanded hydrocarbon. mpg.de
| Organometallic Reagent | Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|
| Methyllithium (MeLi) | -55 °C | Substituted Bromocyclobutene | 77% | researchgate.net |
| n-Butyllithium (n-BuLi) / CuCl₂ | -100 °C to -90 °C | Perspirocyclopropanated Bicyclopropylidene | 80% | mpg.de |
Cyclopropanation and Annulation Reactions of the Dispiro[2.0.2.1]heptane System
The dispiro[2.0.2.1]heptane skeleton, often generated from its 7,7-dibromo precursor, is a key platform for building more elaborate polycyclic systems through cyclopropanation and annulation reactions. These reactions typically involve the exocyclic double bond of bicyclopropylidene or functional groups attached to the dispiroheptane ring.
Transition-metal catalyzed cyclopropanation of olefins derived from the dispiro[2.0.2.1]heptane system using diazo compounds is a powerful method for synthesizing higher triangulanes. mpg.dethieme-connect.de For example, 7-methylenedispiro[2.0.2.1]heptane, which can be prepared from a related chloro-derivative, undergoes cyclopropanation with diazomethane (B1218177) catalyzed by palladium(II) acetate (B1210297) to form a wikipedia.orgtriangulane. mpg.de Similarly, bicyclopropylidene, readily synthesized from 7,7-dibromodispiro[2.0.2.1]heptane, reacts with ethyl diazoacetate in the presence of dirhodium tetraacetate to yield ethyl dispiro[2.0.2.1]heptane-7-carboxylate. mpg.de However, direct cyclopropanation of the highly substituted double bond of bicyclopropylidene can be challenging, with reactions using diazomethane and palladium(II) acetate catalysis giving low yields of triangulane. thieme-connect.de
| Substrate | Diazo Compound | Catalyst | Product | Reference |
|---|---|---|---|---|
| Bicyclopropylidene | Ethyl diazoacetate | Dirhodium tetraacetate | Ethyl dispiro[2.0.2.1]heptane-7-carboxylate | mpg.de |
| 7-Methylenedispiro[2.0.2.1]heptane | Diazomethane | Palladium(II) acetate | wikipedia.orgTriangulane | mpg.de |
| Bicyclopropylidene | Diazomethane | Palladium(II) acetate | Triangulane | thieme-connect.de |
7,7-Dibromodispiro[2.0.2.1]heptane is a foundational building block for the synthesis of perspirocyclopropanated systems and higher-order triangulanes. mpg.deorgsyn.org As previously mentioned, its reaction with n-butyllithium and copper(II) chloride yields perspirocyclopropanated bicyclopropylidene (hydrocarbon 4). mpg.de This "second-generation" bicyclopropylidene can then undergo further reactions. For instance, addition of dibromocarbene to hydrocarbon 4 produces the corresponding dibromo-adduct, which, upon treatment again with n-butyllithium and cupric chloride, furnishes the "third-generation" bicyclopropylidene (hydrocarbon 5). mpg.de This iterative strategy allows for the systematic construction of dendrimeric bicyclopropylidene structures. Furthermore, these expanded bicyclopropylidenes serve as precursors for perspirocyclopropanated rotanes, which are highly strained and possess unique structural features. mpg.de
Rearrangement and Ring-Opening Mechanisms
The significant ring strain inherent in the dispiro[2.0.2.1]heptane system makes it susceptible to various rearrangement and ring-opening reactions, which can be initiated thermally, by acid catalysis, or through reaction with organometallic reagents. mpg.deorgsyn.orgresearchgate.net
The reaction of 7,7-dibromodispiro[2.0.2.1]heptane with methyllithium results in a carbenoid rearrangement. researchgate.net This process involves the migration of one of the cyclopropane (B1198618) bonds, leading to the ring-expanded bromocyclobutene 8. researchgate.net The formation of this product indicates a ring-opening of one of the three-membered rings. researchgate.net
Acid-catalyzed rearrangements of related systems have also been observed. For example, isoxazolidines derived from the dispiro[2.0.2.1]heptane skeleton undergo a fragmentative thermal rearrangement under the influence of trifluoroacetic acid to yield spirocyclopropanated β-lactams. orgsyn.org
Thermal rearrangements of related triangulane structures, which share the core spiro-linked cyclopropane motif, provide insight into potential decomposition pathways. For the parent rotane, theoretical studies suggest three primary modes of initial ring opening:
Cleavage of a bond in the central cyclopropane ring to form a diradical intermediate. mpg.de
Cleavage of a proximal bond in one of the outer cyclopropane rings. mpg.de
A retro-cheletropic cleavage to form bicyclopropylidene and cyclopropylidene. mpg.de
These pathways highlight the complex potential energy surface of these strained molecules and their tendency to release strain energy through skeletal reorganization. mpg.de
Solvolytic Pathways Involving Spirocyclopropyl Cations and Their Stabilities
The solvolysis of haloalkanes, where the solvent acts as the nucleophile, is a fundamental reaction class for probing carbocation stability. youtube.com For 7,7-Dibromodispiro[2.0.2.1(3)]heptane, a solvolytic pathway would proceed through an S_N1-type mechanism, involving the departure of a bromide ion to form a spirocyclopropylcarbinyl cation. The stability of this cationic intermediate is paramount to the reaction rate.
The cyclopropyl (B3062369) group is exceptionally effective at stabilizing an adjacent positive charge. stackexchange.com This stabilization arises from the significant p-character of the C-C bonds within the cyclopropane ring, which allows for effective overlap with the empty p-orbital of the carbocation center, a phenomenon analogous to the stabilization in an allylic system. stackexchange.com In the cation derived from this compound, the carbocationic center is adjacent to two such cyclopropyl groups, leading to substantial electronic stabilization.
Studies on related systems have quantified this stabilizing effect. The progressive substitution of methyl groups with cyclopropyl groups on a carbinyl center leads to a dramatic increase in the rate of solvolysis, highlighting the superior stabilizing power of the cyclopropyl moiety. stackexchange.com While non-classical cyclopropylcarbinyl cations can be stable intermediates, they may also undergo rearrangement into classical homoallylic structures, which can influence the stereochemical outcome of the reaction. chemrxiv.org For the cation formed from this compound, the high degree of substitution and the geometric constraints of the spiro system influence the balance between the stable non-classical cation and potential rearrangement pathways. chemrxiv.org
| Compound Structure (Precursor to Cation) | Relative Rate of Solvolysis | Stabilizing Groups |
|---|---|---|
| Diphenylmethyl p-nitrobenzoate | 1 | Two Phenyl Groups |
| Cyclopropyldiphenylmethyl p-nitrobenzoate | 246 | One Cyclopropyl, Two Phenyl |
| Dicyclopropylphenylmethyl p-nitrobenzoate | 23,500 | Two Cyclopropyl, One Phenyl |
This table, adapted from the findings of Hart and Sandri, demonstrates the significant rate enhancement, and thus cation stabilization, afforded by each additional cyclopropyl group. stackexchange.com
Thermal Rearrangements and Decomposition Profiles Linked to Ring Strain Energy
Spiro-fused cyclopropane rings create molecules with immense ring strain energy, which serves as a powerful driving force for thermal rearrangement and decomposition. uu.nl The total strain energy in such systems often exceeds the simple sum of the individual ring strains due to the added stress at the spiro-fused carbons. uu.nlmpg.de The thermal degradation of the dispiro[2.0.2.1]heptane skeleton is initiated by the cleavage of the weakest bond to release a maximal amount of this strain.
For the related researchgate.netrotane structure, which contains the dispiro[2.0.2.1]heptane core, the initial mode of thermal decomposition involves the cleavage of a bond in the central cyclopropane ring. mpg.de This single bond cleavage forms a diradical intermediate and relieves approximately 54 kcal/mol of ring strain energy. mpg.de This significant energy release is a key factor in its thermal lability. The process continues as the initially formed cyclopropylcarbinyl radical opens up to form a more stable homoallyl radical. mpg.de
| Structural Feature | Strain Energy Increment (kcal/mol) |
|---|---|
| Cyclopropane Ring | 28.1 |
| Spiropentane-type Spiro Carbon | 8.5 |
The high strain energy, calculated from increments like those listed above, dictates the thermal behavior of molecules like this compound. mpg.de
Generation of Carbenoid Intermediates and Associated Ring Expansion Phenomena
Gem-dihalocyclopropanes, such as this compound, are valuable precursors for the generation of carbenes and carbenoid intermediates. mpg.de Treatment with an organolithium reagent, such as n-butyllithium or methyllithium at low temperatures, typically results in a lithium-halogen exchange followed by the α-elimination of lithium bromide to furnish the corresponding carbene. mpg.dethieme-connect.de
The resulting 7-dispiro[2.0.2.1]heptylidene is a cyclopropylidene, a class of carbenes known to undergo facile ring expansion to relieve strain. mpg.de This rearrangement leads to highly strained bicyclic alkenes. In a process modeled on similar systems, the dispiro[2.0.2.1]hept-7-ylidene is expected to rearrange to a bicyclo[2.1.0]pent-1(4)-ene derivative. mpg.de This molecule is itself highly strained and can undergo further transformation, such as ring-opening to a vinylcarbene, which can subsequently trigger another ring expansion event. mpg.de These sequential rearrangements provide a pathway from the compact dispiroheptane skeleton to larger, more complex ring systems.
| Precursor | Typical Reagent | Intermediate | Key Transformation | Resulting Product Class |
|---|---|---|---|---|
| This compound | n-Butyllithium (n-BuLi) | 7-Dispiro[2.0.2.1]heptylidene (Carbene) | Cyclopropylidene Ring Expansion | Highly Strained Bicyclic Alkenes |
This table summarizes the transformation of this compound into rearranged products via a carbenoid intermediate. mpg.de
Structural Elucidation and Stereochemical Investigations
Advanced Spectroscopic Characterization Techniques for Dispiro[2.0.2.1]heptane Systems
The elucidation of the complex topology of dispiro[2.0.2.1]heptane frameworks necessitates the use of sophisticated analytical methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable for providing detailed insights into their unique structures.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Complex Topologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the constitution of dispiro[2.0.2.1]heptane derivatives. For the parent compound, 7,7-Dibromodispiro[2.0.2.1]heptane, the highly symmetric nature of the molecule simplifies its proton and carbon spectra. researchgate.net The strained cyclopropane (B1198618) rings influence the chemical shifts, providing key information about the electronic environment of the nuclei. researchgate.net
In a study of 7,7-Dibromodispiro[2.0.2.1]heptane, the ¹H NMR spectrum in CDCl₃ showed a multiplet between δ 1.07–1.13 ppm for the four protons on one cyclopropane ring and another multiplet at δ 1.23–1.29 ppm for the four protons on the other. The ¹³C NMR spectrum revealed three distinct signals: one at δ 11.2 ppm for the four methylene (B1212753) (CH₂) carbons of the outer cyclopropane rings, a signal at δ 31.9 ppm for the two spiro-carbon atoms, and a characteristic downfield signal at δ 40.7 ppm for the CBr₂ carbon. researchgate.net
Interactive Table: NMR Data for 7,7-Dibromodispiro[2.0.2.1]heptane in CDCl₃. researchgate.net
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 1.07–1.13 | m | 4H (cyclopropyl) |
| ¹H | 1.23–1.29 | m | 4H (cyclopropyl) |
| ¹³C | 11.2 | - | 4 x CH₂ |
| ¹³C | 31.9 | - | 2 x C (spiro) |
Derivatization of the core structure, for instance by replacing the bromine atoms, leads to predictable changes in the NMR spectra, allowing for detailed structural confirmation of more complex analogues.
X-ray Crystallography for Precise Structural Determination of Bridged Cyclopropane Frameworks
While NMR provides connectivity data, X-ray crystallography offers an unambiguous, three-dimensional map of the molecular structure, revealing precise bond lengths, bond angles, and conformational details. Studies on derivatives such as dispiro[2.0.2.1]heptane-7-carboxylic acid have provided critical insights into the framework's geometry. researchgate.net
Chirality and Stereoisomerism in Dispiro[2.0.2.1]heptane Frameworks
The rigid and twisted nature of spiranes, compounds where two rings share a single atom, often leads to chirality. mdpi.com Substituted dispiro[2.0.2.1]heptanes are excellent examples of molecules that can possess axial chirality, a stereochemical feature that makes them valuable as chiral building blocks in asymmetric synthesis and for creating materials with unique optical properties. researchgate.nettandfonline.com
The synthesis of optically active dispiro[2.0.2.1]heptane derivatives has been a significant achievement, enabling the exploration of their chiroptical properties. researchgate.netacs.org These chiral frameworks have been incorporated into more complex molecules, such as ferroelectric liquid crystals, where the stereochemistry of the dispiroheptane unit directly influences the material's physical properties. researchgate.net
Determination of Enantiomeric Excess and Optical Purity in Chiral Derivatives
The synthesis of enantiomerically enriched compounds requires reliable methods to quantify their optical purity, expressed as enantiomeric excess (ee). For chiral derivatives of the dispiro[2.0.2.1]heptane system, several techniques are employed. A highly effective method for obtaining compounds with high optical purity is enzymatic resolution. researchgate.net For example, the enzymatic acylation of racemic dispiro[2.0.2.1]heptylmethanol has been shown to produce optically active compounds with greater than 95% ee. researchgate.net
Once a chiral mixture is produced, its enantiomeric excess must be determined. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and accurate method for separating enantiomers and quantifying their relative amounts. uma.esheraldopenaccess.us Other methods include:
Gas Chromatography (GC): Can be used with a chiral column for separation.
NMR Spectroscopy: Using chiral shift reagents or chiral solvating agents to induce a chemical shift difference between the signals of the two enantiomers. heraldopenaccess.us
Chiroptical Methods: Techniques like Circular Dichroism (CD) spectroscopy can be used, where the differential absorption of left- and right-circularly polarized light is proportional to the enantiomeric excess. uma.esnih.gov
The choice of method depends on the specific derivative and the required accuracy. heraldopenaccess.uspolyu.edu.hk
Impact of Spirocenter Configuration on Molecular Symmetry and Reactivity
The configuration of the spirocenters is the defining structural feature of the dispiro[2.0.2.1]heptane framework, profoundly influencing its molecular symmetry and chemical behavior. The rigid, spiro-fused arrangement locks the molecule into a specific three-dimensional shape, which limits conformational flexibility. mdpi.com This rigidity is crucial for applications where a well-defined spatial arrangement of functional groups is necessary. mdpi.com
The impact of the spirocenter configuration is clearly demonstrated in the following areas:
Physical Properties: The synthesis of optically active dispiro[2.0.2.1]heptane derivatives and their incorporation into phenylpyrimidine structures has yielded novel ferroelectric liquid crystalline compounds. The unique physical properties of these materials are a direct consequence of the chirality and rigid geometry imparted by the dispiroheptane core. researchgate.net
Reactivity: The inherent strain of the fused cyclopropane rings, dictated by the spiro-annulation, governs the molecule's reactivity. rsc.orgmpg.de Reactions often proceed via pathways that relieve this strain. For instance, the reaction of 7,7-dibromodispiro[2.0.2.1]heptane with methyllithium (B1224462) can lead to unusual carbenoid rearrangements, a process intimately linked to the strained spirocyclic skeleton. researchgate.net The stereochemistry of the spirocenters can direct the approach of reagents, leading to stereoselective transformations. nih.gov
In essence, the spirocenter configuration acts as a molecular scaffold, controlling both the static properties (symmetry, chiroptical activity) and the dynamic behavior (reactivity, interaction with other molecules) of the dispiro[2.0.2.1]heptane system.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Applications in Spiro[2.0.2.1]heptane Chemistry
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricate electronic structure and properties of spiro[2.0.2.1]heptane systems. acs.orgacs.org DFT calculations, such as those employing the B3LYP functional with a cc-pVTZ basis set, have been instrumental in understanding various aspects of their chemistry.
Prediction of Reaction Mechanisms, Transition States, and Reaction Pathways
DFT calculations have been successfully applied to predict the mechanisms of reactions involving spiro[2.0.2.1]heptane derivatives. acs.orgacs.org For instance, in the context of carbometalation and cyclopropanation reactions, DFT has been used to predict the geometries of transition states. These calculations can help elucidate the step-by-step process of a chemical transformation, identifying key intermediates and the energy barriers between them.
One notable application is in the study of the Brandi reaction, which involves the thermal transformation of spiro[cyclopropane-1,5′-isoxazolidines]. DFT and ab initio calculations suggest that this reaction proceeds through biradical intermediates formed by the homolytic cleavage of the N−O bond followed by the cleavage of a C−C bond in the spiro-fused cyclopropane (B1198618) ring. researchgate.net The activation energy for the initial, rate-determining step was calculated to be approximately 40 kcal mol⁻¹ at the RDFT/UDFT level of theory. researchgate.net
Furthermore, DFT studies on the bromination of alkynes have provided insights into the reaction pathways, suggesting that both trans- and cis-dibromoalkenes can be formed without ionic intermediates, proceeding through a π-complex of two bromine molecules with the alkyne. researchgate.net While not directly on 7,7-dibromodispiro[2.0.2.1]heptane, these studies on related bromination reactions provide a framework for understanding its potential reactivity.
Energetic Analysis of Intermediates and Products in Highly Strained Systems
The high degree of ring strain in dispiro[2.0.2.1]heptane and its derivatives significantly influences their energetics. DFT methods are employed to analyze the stability of intermediates and products in reactions involving these highly strained systems. acs.orgmpg.de For example, the energy difference between syn and anti transition states in certain reactions has been calculated to be around 3.2 kcal/mol, a difference attributed to torsional strain.
The stability of spiro compounds is a complex interplay of factors. While the inherent strain in three-membered rings contributes to their reactivity, hyperconjugative interactions can offer a stabilizing effect. uu.nl For instance, in some organophosphorus spiro compounds, hyperconjugation leads to a negative excess strain, indicating a stabilization compared to their hydrocarbon counterparts. uu.nl
Strain Energy Calculations and Analysis in Highly Strained Polycyclic Systems
The defining characteristic of dispiro[2.0.2.1]heptane is its significant ring strain, which is a key determinant of its chemical behavior. mpg.de
Quantifying Total Ring Strain in Spiro-Annelated Cyclopropanes
The total strain energy of polycyclic systems like dispiro[2.0.2.1]heptane is a subject of both experimental and computational investigation. mpg.de The strain energy of cyclopropane itself is a foundational value, though its precise determination has been a topic of discussion, with various methods yielding different results. researchgate.net For dispiro[2.0.2.1]heptane, the strain energy has been estimated to be 72.4 ± 0.8 kcal/mol. mit.edu This high strain arises from the fusion of multiple small rings.
A method for estimating the thermochemistry of polycyclic compounds involves a group additivity approach, where corrections are made for each ring cluster. mit.edu This method has been shown to provide accurate predictions for the enthalpies of formation of compounds like dispiro[2.0.2.1]heptane. mit.edu
Correlation Between Molecular Strain and Chemical Reactivity in Brominated Dispiro[2.0.2.1]heptanes
The high molecular strain in brominated dispiro[2.0.2.1]heptanes is directly correlated with their chemical reactivity. mpg.de The strain energy contributes to a lower activation barrier for ring-opening reactions, making these compounds valuable precursors in organic synthesis. For instance, the dehydrohalogenation of 7,7-dibromodispiro[2.0.2.1]heptane is a key step in the synthesis of bicyclopropylidene.
The introduction of fluorine atoms into a cyclopropane ring has been shown to increase ring strain, which in turn enhances chemical reactivity. researchgate.net While this specific finding is for fluorinated cyclopropanes, it highlights the principle that halogenation can significantly impact the strain and reactivity of these small-ring systems. The increased strain in gem-difluorocyclopropanes, for example, facilitates ring cleavage reactions. researchgate.net This suggests that the bromine atoms in 7,7-dibromodispiro[2.0.2.1]heptane likely influence its reactivity in a similar manner, driven by the release of strain in chemical transformations.
Stability and Reactivity Predictions through Ab Initio Methods
Alongside DFT, ab initio quantum chemistry methods provide a high level of theory for predicting the stability and reactivity of molecules like 7,7-dibromodispiro[2.0.2.1]heptane. acs.orgcolab.ws These methods, which are based on first principles without empirical parameterization, can offer benchmark-quality data on molecular properties. acs.org
Ab initio calculations have been used to study a range of highly strained systems, providing insights into their electronic structure and potential energy surfaces. vu.nl For example, high-level ab initio calculations have been employed to investigate the isomerization of strained organophosphorus compounds. vu.nl In the context of the Brandi reaction, both DFT and post-Hartree-Fock single- and multireference ab initio methods were used to corroborate the reaction mechanism, with relative energies calculated at the quadratic CI and coupled cluster ab initio levels being of the same order of magnitude as DFT results. researchgate.net
The combination of DFT and ab initio methods offers a comprehensive approach to understanding the complex chemistry of 7,7-dibromodispiro[2.0.2.1]heptane and related strained spirocyclic compounds. researchgate.net These computational tools are invaluable for predicting reaction outcomes and guiding the design of new synthetic strategies that harness the unique reactivity of these fascinating molecules.
Theoretical Models for Cyclopropyl (B3062369) Cation Stability and Rearrangements
The potential formation of a cyclopropyl cation is a central aspect of the chemistry of cyclopropane-containing molecules. The stability of such cations and their subsequent rearrangements are well-studied phenomena that are highly relevant to the potential reactivity of 7,7-dibromodispiro[2.0.2.1(3)]heptane.
It is a well-established principle that cyclopropyl groups are highly effective at stabilizing an adjacent positive charge. echemi.com This stabilizing effect is attributed to the unique bonding in cyclopropane rings, often described in terms of "bent" or Walsh orbitals. These bonds possess significant p-character, allowing for effective overlap and delocalization of the positive charge from the empty p-orbital of the carbocation. echemi.comstackexchange.comwyzant.com This conjugation is analogous to the stabilization seen in allylic cations. echemi.com The stability of a carbocation generally increases with the number of attached cyclopropyl groups. echemi.com
Computational studies, often employing Density Functional Theory (DFT), have provided significant insights into the structure and stability of cyclopropyl-substituted cations. acs.orgchemrxiv.org In the absence of competing conjugating groups, a cyclopropyl-substituted cation can adopt a nonclassical structure where the positive charge is delocalized into the cyclopropyl ring. acs.org This delocalization leads to a lengthening of the proximal C-C bonds (the bonds adjacent to the cationic center) and a shortening of the distal C-C bond (the bond opposite the cationic center) within the cyclopropane ring. acs.org
Upon formation, cyclopropyl-substituted cations can undergo a variety of rearrangements. Theoretical calculations have shown that these rearrangements can include ring expansion and elimination reactions. acs.orgchemrxiv.orgchemrxiv.org For instance, computational studies on cyclopropyl-substituted nitrenium ions, which are analogous to carbocations, have demonstrated that these species can decay through expansion of the cyclopropyl ring to form four-membered rings (azetium ions in the case of nitrenium ions) or through the elimination of ethylene (B1197577). acs.orgchemrxiv.org The preferred pathway can be influenced by other substituents on the cationic center. acs.org
| Cation Type | Key Stabilizing Feature | Common Rearrangement Pathways |
| Primary Cyclopropylcarbinyl Cation | Overlap of empty p-orbital with bent bonds of the cyclopropane ring. wyzant.com | Ring opening, ring expansion. |
| Tricyclopropylcarbinyl Cation | Enhanced stabilization due to three cyclopropyl groups. echemi.com | Less prone to rearrangement due to high stability. |
| Substituted Cyclopropyl Cations | Delocalization of charge into the cyclopropyl ring, potentially forming nonclassical structures. acs.org | Ring expansion, elimination reactions (e.g., ethylene elimination). acs.orgchemrxiv.org |
Table 1: Theoretical Models for Cyclopropyl Cation Stability and Rearrangements
Quantum Mechanical Insights into Ring Opening and Isomerization Processes
The gem-dibromocyclopropane unit in this compound is another key functional group that dictates the molecule's reactivity. Quantum mechanical calculations on simpler gem-dibromocyclopropanes provide a foundation for understanding the potential ring-opening and isomerization pathways of the target molecule.
The ring opening of gem-dibromocyclopropanes can be initiated under various conditions, and computational studies have helped to elucidate the underlying mechanisms. For example, in base-promoted ring openings of glycal-derived gem-dibromocyclopropanes, a plausible mechanism identified through theoretical calculations involves the initial deprotonation at the carbon bearing the bromine atoms, followed by the elimination of a bromide ion to form a bromocyclopropene intermediate. uq.edu.au This intermediate can then undergo ring opening to a zwitterionic or carbene-like species, which subsequently reacts to form the final products. uq.edu.au
Acid-catalyzed isomerization and ring-opening processes have also been modeled. uq.edu.au These mechanisms can proceed through the protonation of a nearby functional group, leading to the formation of an oxonium ion, which facilitates the ring-opening process. uq.edu.au The subsequent steps can involve rotation around a carbon-carbon bond, leading to stereochemical isomerization, or hydrolysis to yield different products. uq.edu.au The thermodynamic favorability of different isomers can also be assessed through molecular modeling. uq.edu.au
Furthermore, the concept of "spiro-activation" is relevant to the dispiro[2.0.2.1]heptane framework. nih.gov The orthogonal orientation of the spiro-fused rings can facilitate the delocalization of charge during a reaction, potentially enhancing the electrophilicity of the cyclopropane rings and making them more susceptible to nucleophilic attack and subsequent ring-opening. nih.gov
| Reaction Type | Proposed Intermediate (based on analogous systems) | Key Mechanistic Steps (computationally supported) |
| Base-Promoted Ring Opening | Bromocyclopropene uq.edu.au | Deprotonation, bromide elimination, cyclopropene (B1174273) ring opening. uq.edu.au |
| Acid-Catalyzed Isomerization | Oxonium ion uq.edu.au | Protonation, ring opening, bond rotation. uq.edu.au |
| Single-Electron Oxidant Induced Ring Opening | Radical cation | Facile ring opening to 1,3-dihalides. nih.gov |
Table 2: Quantum Mechanical Insights into gem-Dibromocyclopropane Reactivity
Advanced Applications and Role in Materials Science and Organic Synthesis
7,7-Dibromodispiro[2.0.2.1(3)]heptane as a Key Synthetic Building Block
The chemical reactivity of the gem-dibromocyclopropane unit in this compound makes it an exceptional precursor for the construction of intricate and challenging molecular targets. Through strategic chemical transformations, this compound unlocks pathways to complex polycyclic systems and novel carbon frameworks that are of significant interest in theoretical and applied chemistry.
Precursor to Complex Polycyclic Hydrocarbons, including Rotanes and Triangulanes
This compound is a cornerstone in the synthesis of highly complex polycyclic hydrocarbons, particularly rotanes and triangulanes. Rotanes are molecules featuring a central ring with other rings (spokes) threaded onto it, while triangulanes are hydrocarbons consisting exclusively of spiro-annulated cyclopropane (B1198618) rings.
The journey towards these complex structures often begins with the reductive coupling of this compound. Treatment with organolithium reagents, such as n-butyllithium, facilitates a lithium-halogen exchange followed by dimerization, yielding 7,7'-Bi(dispiro[2.0.2.1]heptylidene). thieme-connect.de This dimer, an olefin with a complex polycyclic framework, is a crucial intermediate. Further cyclopropanation of this dimer leads to the formation of even larger, more complex spiro-systems.
A key transformation involves the addition of a carbene to the double bond of the dimer. For instance, the reaction of 7,7-dibromodispiro[2.0.2.1]heptane with n-butyllithium can produce a hydrocarbon intermediate that, with further steps, leads to perspirocyclopropanated researchgate.netrotane. mpg.de
The synthesis of triangulanes also leverages derivatives of this compound. While not a direct one-step process, the dibromo compound can be converted to 7-aminodispiro[2.0.2.1]heptane, which is then transformed into 7-diazodispiro[2.0.2.1]heptane. This diazo compound serves as a precursor to a cyclopropylidene carbene, which can be reacted with an appropriate olefin, like bicyclopropylidene, in a convergent synthesis to construct branched [n]triangulanes. thieme-connect.de This method is particularly powerful as it allows for the assembly of two complex fragments to create a larger, more intricate molecule. thieme-connect.de
Table 1: Synthetic Pathway from this compound to Polycyclic Systems
| Starting Material | Reagent(s) | Key Intermediate | Target Structure Class | Ref |
| This compound | n-Butyllithium | 7,7'-Bi(dispiro[2.0.2.1]heptylidene) | Rotanes | thieme-connect.dempg.de |
| This compound | 1. Conversion to amine2. Diazotization | 7-Diazodispiro[2.0.2.1]heptane | Triangulanes | thieme-connect.de |
Role in the Construction of Novel Carbon Skeletons
The inherent strain and reactivity of the gem-dibromocyclopropane moiety in this compound make it an ideal starting point for synthesizing novel carbon skeletons that are otherwise difficult to access. The dehalogenation of this compound is a key step in creating unsaturated derivatives that can undergo further cycloadditions and rearrangements.
For example, the reaction of 7,7-dibromodispiro[2.0.2.1]heptane with methyllithium (B1224462) can induce a rearrangement of the dibromospiropentyl fragment into a 1-bromomethyl-2-bromocyclobutenyl structure, demonstrating a ring-expansion pathway to different carbocyclic frameworks. researchgate.net Furthermore, its role as a precursor to bicyclopropylidene, via dehydrohalogenation, opens up a vast area of chemistry. Bicyclopropylidene is a highly strained alkene that readily participates in cyclopropanation reactions, leading to the formation of linear researchgate.nettriangulanes and other spiro-fused systems. thieme-connect.de These reactions highlight the utility of this compound in generating unique structural motifs for fundamental studies and as building blocks for more complex molecular architectures.
Derivatized Dispiro[2.0.2.1]heptanes in Advanced Materials
Beyond fundamental organic synthesis, derivatives of the dispiro[2.0.2.1]heptane skeleton have found significant applications in materials science, particularly in the field of liquid crystals. By incorporating this rigid, chiral, spirocyclic core into mesogenic molecules, researchers have developed materials with unique and advantageous properties.
Development and Investigation of Ferroelectric Liquid Crystalline Materials
A significant area of research has been the synthesis of optically active dispiro[2.0.2.1]heptane derivatives for use in ferroelectric liquid crystals (FLCs). researchgate.netdocumentsdelivered.com FLCs are materials that possess spontaneous electric polarization and can be switched between states with an applied electric field, making them suitable for display technologies and optical computing.
Researchers have synthesized novel FLCs by incorporating the dispiro[2.0.2.1]heptane moiety into phenylpyrimidine-based mesogens. researchgate.net The synthesis often involves obtaining enantiomerically pure dispiro[2.0.2.1]heptylmethanol derivatives, which are then attached as a chiral tail to the liquid crystal core. researchgate.net Both non-substituted and halogen-substituted (e.g., difluoro) versions of the dispiroheptane unit have been investigated. researchgate.nettandfonline.com These materials have been shown to exhibit ferroelectricity when mixed with an achiral smectic C base mixture, demonstrating their potential as useful dopants for FLC formulations. tandfonline.com
Influence of Spirocyclic Structures on Material Properties and Performance
The incorporation of the rigid dispiro[2.0.2.1]heptane spirocyclic structure has a profound influence on the physical properties and performance of liquid crystalline materials. tandfonline.com The unique three-dimensional shape of the spiro-core affects intermolecular interactions, which in turn dictates the macroscopic properties of the material, such as phase transition temperatures, spontaneous polarization (Ps), switching times, and helical twisting power. tandfonline.com
Studies have revealed unusual structure-property relationships in these materials. For instance, a comparison between two diastereomeric FLCs containing the dispiro[2.0.2.1]heptane moiety showed that they could exhibit opposite signs of spontaneous polarization (Ps) while maintaining the same helical twisting sense in the chiral nematic (N*) phase. tandfonline.com This observation suggests that the molecular origins of spontaneous polarization and helical twisting are different and can be independently tuned by subtle changes in the stereochemistry of the spirocyclic tail. tandfonline.com The rigid and bulky nature of the dispiro[2.0.2.1]heptane group provides a unique chiral perturbation to the liquid crystal host, leading to these distinct and potentially useful electro-optical characteristics. tandfonline.comwhiterose.ac.uk
Table 2: Properties of Ferroelectric Liquid Crystal Dopants with Dispiro[2.0.2.1]heptane Moieties
| Compound Type | Chiral Moiety | Observed Property | Significance | Ref |
| Phenylpyrimidine Derivative | (1S,3R,4S)-Dispiro[2.0.2.1]heptane | Opposite sign of Ps compared to diastereomer | Decoupling of Ps direction and helical sense | tandfonline.com |
| Phenylpyrimidine Derivative | (1S,3R,4R)-Dispiro[2.0.2.1]heptane | Same helical twisting sense as diastereomer | Complex structure-property relationship | tandfonline.com |
| Difluoro-substituted Derivative | Enantiomerically pure difluorodispiro[2.0.2.1]heptylmethanol | Induces ferroelectricity in achiral hosts | Potential for high-performance FLC mixtures | researchgate.net |
Future Research Directions
Exploration of Novel and Sustainable Synthetic Pathways to Spiro[2.0.2.1]heptane Derivatives
The development of efficient and environmentally benign synthetic methods for constructing the dispiro[2.0.2.1]heptane framework is a critical area for future research. Traditional methods often rely on multi-step sequences that may not be ideal in terms of atom economy and sustainability.
Future efforts are anticipated to focus on several key areas:
Green Chemistry Approaches: The application of green chemistry principles to the synthesis of spiro compounds is a burgeoning field. utrgv.edunih.govmdpi.com Research into microwave-assisted organic synthesis (MAOS) has shown promise for accelerating reactions and improving yields in the formation of spiro derivatives, often using water as a benign solvent. utrgv.edu Future work will likely explore the adaptation of such techniques to the synthesis of the dispiro[2.0.2.1]heptane core, potentially through multicomponent reactions that assemble the complex framework in a single, efficient step. utrgv.edunih.gov
Photocatalysis and Electrosynthesis: Visible-light photocatalysis and electrosynthesis offer powerful and sustainable alternatives to traditional synthetic methods. rsc.orgrsc.org The development of photocatalytic [2π + 2σ] cycloaddition reactions, for instance, has enabled the construction of other strained bicyclic systems. rsc.org A key future direction will be to investigate the feasibility of similar photocatalytic or electrochemical strategies for the cyclopropanation of bicyclopropylidene, a key precursor to the dispiro[2.0.2.1]heptane system. mpg.de
Flow Chemistry: Continuous flow chemistry provides enhanced control over reaction parameters, improved safety for handling reactive intermediates, and potential for facile scaling. nih.govuc.ptyoutube.com The synthesis of complex spirocyclic polyketides has been successfully accelerated using flow processes. nih.gov Future research will likely see the development of integrated flow sequences for the synthesis of 7,7-Dibromodispiro[2.0.2.1]heptane and its derivatives, potentially combining the generation of dibromocarbene and its subsequent addition to bicyclopropylidene in a continuous, automated fashion.
| Synthetic Approach | Potential Advantages | Relevant Precursors/Intermediates |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, use of green solvents. utrgv.edu | Isatin, 1,3-diketones, activated methylenes. utrgv.edu |
| Photocatalysis | Mild reaction conditions, use of visible light as a renewable energy source. rsc.org | Bicyclo[1.1.0]butanes, aldehydes. rsc.org |
| Flow Chemistry | Enhanced safety, scalability, and control over reaction conditions. nih.govyoutube.com | Epichlorohydrin, glycidol, indole-3-carboxylate. uc.pt |
Advanced Mechanistic Investigations Utilizing In Situ and Real-time Spectroscopic Techniques
A deeper understanding of the reaction mechanisms involved in the formation and subsequent transformations of dispiro[2.0.2.1]heptanes is crucial for optimizing existing synthetic routes and designing new ones. The high strain and unusual bonding in these molecules can lead to complex and sometimes unexpected reaction pathways.
Future research in this area will heavily rely on:
In Situ and Real-time Spectroscopy: Techniques such as in-situ NMR, FT-IR, and Raman spectroscopy allow for the direct observation of reactive intermediates and the monitoring of reaction kinetics in real-time. researchgate.netvu.nl For instance, ³¹P NMR spectroscopy has been used to detect transient intermediates in the formation of organophosphorus compounds. vu.nl Applying these techniques to the dibromocyclopropanation of bicyclopropylidene could provide invaluable insights into the nature of the carbene or carbenoid species and the transition states involved.
Ultrafast Spectroscopy: For extremely fast reactions, such as those involving highly reactive carbene intermediates, ultrafast spectroscopic methods like femtosecond transient absorption spectroscopy can be employed to probe the dynamics on the timescale of bond formation and cleavage.
Combined Spectroscopic and Computational Approaches: The synergy between experimental spectroscopic data and high-level computational modeling is a powerful tool for elucidating complex reaction mechanisms. researchgate.net Experimental data can be used to validate and refine computational models, while theoretical calculations can provide detailed energetic and structural information about transition states and intermediates that are difficult to observe experimentally.
Computational Design and Prediction of New Highly Strained Molecular Architectures
Computational chemistry is poised to play an increasingly important role in the exploration of highly strained molecules like 7,7-Dibromodispiro[2.0.2.1]heptane. Predictive modeling can guide synthetic efforts by identifying promising target molecules and predicting their properties.
Key future research directions include:
Machine Learning and Artificial Intelligence: The use of machine learning (ML) and artificial intelligence (AI) is revolutionizing molecular design. mdpi.comresearchgate.netgithub.ioresearchgate.net ML models can be trained on existing data to predict the properties and reactivity of new molecules, thereby accelerating the discovery of novel strained systems with desired characteristics. mdpi.comresearchgate.net These approaches can also be used for reaction prediction and synthesis planning. rsc.orgresearchgate.net
Quantum Chemical Calculations: High-level quantum chemical calculations, such as those based on density functional theory (DFT), can provide accurate predictions of the geometric and electronic structures, strain energies, and reactivity of dispiro[2.0.2.1]heptane derivatives. researchgate.netnih.gov These calculations can be used to understand the effect of substituents on the properties of the spirocyclic core and to design new molecules with tailored characteristics.
Predictive Modeling of Spectroscopic Properties: Computational methods can be used to predict the spectroscopic signatures (e.g., NMR, IR, and Raman spectra) of novel dispiro[2.0.2.1]heptanes. This can aid in the characterization of newly synthesized compounds and in the interpretation of data from mechanistic studies.
| Computational Tool | Application in Spirocycle Research | Predicted Properties |
| Machine Learning | De novo design of organic molecules, reaction outcome prediction. mdpi.comresearchgate.net | Biological activity, physical properties. researchgate.net |
| Quantum Chemistry (DFT) | Prediction of reactivity, strain energy, and geometric structures. researchgate.netnih.gov | Thermodynamic and kinetic parameters of reactions. nih.gov |
| Predictive Spectroscopy | Aid in the characterization of new compounds. | NMR chemical shifts, IR vibrational frequencies. |
Expanding the Scope of Applications in Emerging Fields Beyond Traditional Materials Science
While derivatives of dispiro[2.0.2.1]heptane have shown promise in areas like ferroelectric liquid crystals, there is significant potential for their application in other emerging fields. researchgate.net The unique three-dimensional structure and inherent strain of these molecules make them attractive scaffolds for a variety of applications.
Future research should explore the potential of these compounds in:
Medicinal Chemistry and Drug Discovery: Spirocycles are increasingly recognized as valuable scaffolds in drug discovery due to their rigid, three-dimensional nature, which can lead to improved binding affinity and selectivity for biological targets. researchgate.netnih.govnih.govenamine.netresearchgate.net The dispiro[2.0.2.1]heptane core can serve as a non-classical bioisostere for more common aromatic or flat cyclic systems, potentially leading to compounds with improved pharmacokinetic properties. researchgate.netorganic-chemistry.org
Organic Electronics: The rigid and well-defined structure of the dispiro[2.0.2.1]heptane framework could be advantageous in the design of new organic electronic materials. By functionalizing the core with appropriate electron-donating or -accepting groups, it may be possible to create novel materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Nanotechnology: The small size and rigid structure of dispiro[2.0.2.1]heptane derivatives make them interesting building blocks for the bottom-up construction of nanostructures. Their ability to be functionalized with a variety of groups could allow for their incorporation into more complex molecular architectures with tailored properties.
Development of Catalytic Asymmetric Methods for Dispiro[2.0.2.1]heptane Synthesis
The development of catalytic asymmetric methods for the synthesis of enantiomerically pure dispiro[2.0.2.1]heptane derivatives is a significant challenge and a key area for future research. The chirality of these molecules can have a profound impact on their biological activity and material properties.
Future efforts in this area will likely concentrate on:
Chiral Catalysts for Cyclopropanation: A major focus will be on the development of new chiral catalysts for the asymmetric cyclopropanation of bicyclopropylidene. This could involve the design of novel chiral ligands for transition metals such as rhodium, copper, or cobalt, which are known to catalyze cyclopropanation reactions. organic-chemistry.orgnih.govnih.gov Chiral-at-metal complexes also represent a promising avenue for achieving high enantioselectivity. organic-chemistry.org
Enantioselective Desymmetrization: An alternative approach is the enantioselective desymmetrization of prochiral derivatives of dispiro[2.0.2.1]heptane. This could involve the use of chiral reagents or catalysts to selectively react with one of two enantiotopic groups on the spirocyclic core.
Kinetic Resolution: The kinetic resolution of racemic mixtures of dispiro[2.0.2.1]heptane derivatives using chiral catalysts or enzymes is another viable strategy for obtaining enantiomerically enriched compounds. researchgate.net
| Asymmetric Strategy | Catalyst/Reagent Type | Target Transformation |
| Asymmetric Cyclopropanation | Chiral Rhodium, Copper, or Cobalt complexes. organic-chemistry.orgnih.govnih.gov | Enantioselective addition of carbenes to bicyclopropylidene. |
| Enantioselective Desymmetrization | Chiral reagents or catalysts. | Selective functionalization of a prochiral dispiro[2.0.2.1]heptane. |
| Kinetic Resolution | Chiral catalysts or enzymes. researchgate.net | Selective reaction of one enantiomer in a racemic mixture. |
Q & A
Q. What are the established synthetic routes for 7,7-dibromodispiro[2.0.2.1(3)]heptane, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves halogenation of a dispiro precursor under controlled conditions. For example, analogous compounds like 1,1-dichlorospiro[2.4]heptane are prepared via cyclopropanation followed by halogenation (e.g., bromination using N-bromosuccinimide in CCl₄) . Phase-transfer catalysis (PTC), as demonstrated for 7,7-dichlorobicyclo[4.1.0]heptane, can enhance reaction efficiency by optimizing solvent systems (e.g., chloroform/NaOH) and catalyst selection (e.g., benzyl triethylammonium chloride) . Yield optimization requires monitoring temperature (<40°C to avoid side reactions) and stoichiometry (1:2 molar ratio of precursor to halogenating agent). Purity is validated via GC-MS or HPLC, with retention time matching reference standards .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer:
- IR Spectroscopy : Identify C-Br stretches in the 550–650 cm⁻¹ range. For spiro compounds, bicyclic C-C vibrations appear at 1000–1100 cm⁻¹ .
- NMR :
- ¹H NMR : Look for deshielded protons adjacent to bromine (δ 3.5–4.5 ppm) and bicyclic CH₂ groups (δ 1.5–2.5 ppm).
- ¹³C NMR : Spiro carbons resonate at δ 35–45 ppm, while carbons bonded to Br appear at δ 50–60 ppm .
- Mass Spectrometry : Molecular ion peaks (M⁺) for C₇H₈Br₂ should align with theoretical m/z (e.g., 263.89). Fragmentation patterns include loss of Br (m/z 184.91) .
Q. How are physicochemical properties (e.g., solubility, stability) experimentally determined for this compound?
Methodological Answer:
- Solubility : Use shake-flask method in solvents (e.g., hexane, DCM) at 25°C. Monitor saturation via UV-Vis or gravimetry .
- Stability : Conduct accelerated degradation studies under heat (40–60°C) and humidity (75% RH). Analyze decomposition products via TLC or LC-MS .
- pKa : Determine via potentiometric titration in water/THF (4:1). A predicted pKa of ~4.42 (similar to dispiro carboxylic acids) suggests moderate acidity .
Advanced Research Questions
Q. How does the dispiro architecture influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer: The strained bicyclic system increases reactivity at bridgehead positions. For example, in Suzuki couplings, Pd(PPh₃)₄ catalyzes selective coupling at the less hindered bromine. Computational modeling (DFT) reveals lower activation energy for transmetallation at the equatorial Br due to reduced steric hindrance . Experimental validation involves isolating intermediates (e.g., oxidative addition complexes) via in situ NMR .
Q. What strategies mitigate competing elimination pathways during nucleophilic substitution reactions?
Methodological Answer:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize transition states and suppress β-hydride elimination .
- Base Selection : Weak bases (e.g., K₂CO₃) minimize dehydrohalogenation. For example, SN2 reactions with NaCN in DMSO yield nitriles without elimination byproducts .
- Temperature Control : Sub-ambient temperatures (−20°C) slow elimination kinetics. Monitor via real-time IR for C-Br bond disappearance .
Q. How can computational methods predict the compound’s reactivity in radical-mediated transformations?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to calculate bond dissociation energies (BDEs). C-Br BDEs in dispiro systems are ~65 kcal/mol, favoring homolytic cleavage under UV light .
- Molecular Dynamics : Simulate radical intermediates (e.g., bromine abstraction by Bu₃SnH) to predict regioselectivity in cyclopropane ring-opening reactions .
- Validation : Compare predicted activation energies with experimental Arrhenius plots from kinetic studies .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points: How to reconcile variability across studies?
Methodological Answer: Variations arise from polymorphic forms or impurities. For example, NIST reports a melting range of 80–85°C for analogous dispiro compounds, while independent studies note 75–78°C . Resolve via:
- DSC Analysis : Identify polymorphs by heating rate (10°C/min) and enthalpy of fusion .
- Recrystallization : Purify via slow cooling in ethanol/water (9:1). Compare PXRD patterns with reference data .
Experimental Design Considerations
Q. Designing a kinetic study for bromine displacement: What parameters are critical?
Methodological Answer:
- Variable Control : Fix temperature (±0.1°C), solvent (e.g., THF), and nucleophile concentration.
- Sampling Intervals : Quench aliquots at t = 0, 5, 10, 20, 30 min. Analyze via GC-FID for residual substrate .
- Rate Law Determination : Plot ln([substrate]) vs. time. A linear fit (R² > 0.98) confirms pseudo-first-order kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
